2-(2,3,4-Trimethoxyphenyl)ethanimidamide
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Overview
Description
2-(2,3,4-Trimethoxyphenyl)ethanimidamide is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring and an acetamidine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4-Trimethoxyphenyl)ethanimidamide typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with an appropriate amidine source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the acetamidine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3,4-Trimethoxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(2,3,4-Trimethoxyphenyl)ethanimidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 2-(2,3,4-Trimethoxy-phenyl)-acetamide
- 2-(2,3,4-Trimethoxy-phenyl)-acetonitrile
- 2-(2,3,4-Trimethoxy-phenyl)-ethanamine
Comparison: Compared to similar compounds, 2-(2,3,4-Trimethoxyphenyl)ethanimidamide is unique due to its specific functional groups and chemical properties
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C11H16N2O3/c1-14-8-5-4-7(6-9(12)13)10(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H3,12,13) |
InChI Key |
KFFWGNIQKSNDNU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CC(=N)N)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=N)N)OC)OC |
Origin of Product |
United States |
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